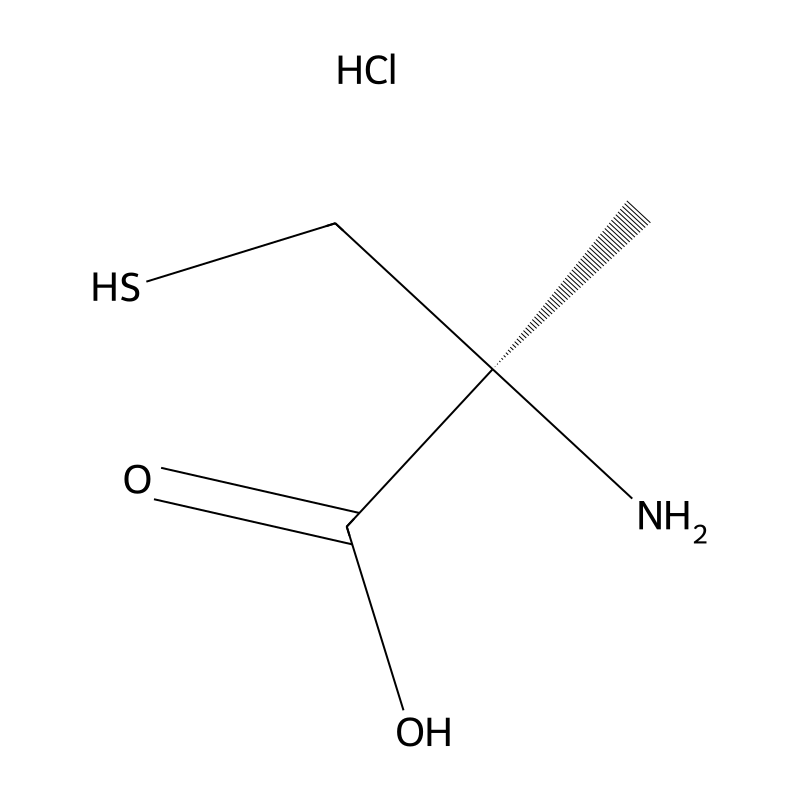

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride, commonly known as a derivative of cysteine, is an amino acid compound characterized by a sulfur-containing side chain. This compound features a unique structure that includes an amino group, a carboxylic acid group, and a thiol group, which contributes to its biochemical properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in biological and chemical contexts.

Precursor for Protein Synthesis Studies

(S)-Cysteine is a naturally occurring amino acid essential for protein synthesis. Researchers can utilize (S)-cysteine hydrochloride as a labeled precursor to study protein dynamics and function. By incorporating isotopically labeled (S)-cysteine into proteins, scientists can track their metabolism, degradation, and interactions with other molecules using techniques like mass spectrometry .

Investigating Redox Biology

The thiol group in (S)-cysteine hydrochloride makes it a valuable tool for studying cellular redox biology. The thiol group readily participates in oxidation-reduction reactions, playing a crucial role in maintaining cellular redox balance. Researchers can employ (S)-cysteine to investigate the mechanisms of enzymes involved in redox reactions and the role of oxidative stress in various diseases .

Potential Applications in Material Science

The combination of functional groups in (S)-cysteine hydrochloride offers interesting possibilities for material science research. The amino and carboxyl groups can participate in bonding with other molecules, while the thiol group can contribute to metal binding properties. This unique structure makes (S)-cysteine hydrochloride a potential candidate for developing novel materials with specific functionalities, such as biosensors or drug delivery systems .

The biological activity of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is significant due to its role in various physiological processes:

- Antioxidant Properties: The thiol group provides antioxidant capabilities by scavenging free radicals, thereby protecting cells from oxidative stress .

- Role in Protein Structure: It plays a crucial role in the formation of disulfide bonds within proteins, influencing their tertiary and quaternary structures .

- Metabolic Functions: It is involved in the synthesis of glutathione, a vital antioxidant that protects cells from damage caused by reactive oxygen species .

Several methods have been developed for synthesizing (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride:

- Chemical Synthesis: This involves the reaction of appropriate starting materials under controlled conditions to yield the desired amino acid. Common reagents include thiols and alkyl halides.

- Biotechnological Approaches: Microbial fermentation processes using specific strains capable of producing sulfur-containing amino acids can also yield this compound. This method is often preferred for its sustainability and efficiency .

- Enzymatic Methods: Enzymes such as cysteine synthase can be employed to catalyze the formation of this compound from simpler precursors, enhancing specificity and yield .

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride has diverse applications:

- Nutritional Supplements: It is used as a dietary supplement due to its role in protein synthesis and antioxidant defense.

- Pharmaceuticals: Its antioxidant properties make it valuable in formulations aimed at reducing oxidative stress-related diseases.

- Research: In biochemical research, it serves as a model compound for studying protein interactions and enzyme mechanisms due to its unique functional groups .

Studies have shown that (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride interacts with various biological molecules:

- Protein Binding Studies: Research indicates that this compound can influence the binding affinity of certain proteins, affecting their biological activity and stability .

- Metabolic Pathways: It has been shown to participate in metabolic pathways involving sulfur metabolism, impacting cellular redox states and signaling pathways .

Several compounds share structural similarities with (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cysteine | Contains a thiol group like (2S)-2-amino... | Precursor to glutathione; involved in detoxification |

| Homocysteine | Sulfur-containing amino acid; similar backbone | Associated with cardiovascular diseases |

| Methionine | Contains sulfur; essential amino acid | Precursor for cysteine; involved in methylation reactions |

| Taurine | Contains sulfur; not an amino acid | Functions as a neurotransmitter; involved in bile salt formation |

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride stands out due to its specific structural features that allow for unique biochemical interactions and functions not shared by other sulfur-containing compounds.

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride represents a modified cysteine derivative characterized by the presence of an additional methyl group at the alpha carbon position [1]. The compound exhibits a molecular formula of C₄H₁₀ClNO₂S with a molecular weight of 171.65 g/mol [2]. The stereochemical configuration is designated as (2S), indicating the spatial arrangement of substituents around the chiral center follows the Cahn-Ingold-Prelog priority rules [1].

The molecular structure features a central carbon atom bearing four distinct substituents: an amino group, a carboxyl group, a methyl group, and a sulfanylmethyl side chain [3]. This quaternary carbon center distinguishes the compound from standard cysteine, which possesses a tertiary alpha carbon [15]. The presence of the additional methyl group at the C-2 position creates increased steric hindrance around the chiral center, potentially influencing the compound's conformational preferences and reactivity patterns [16].

Table 1: Molecular Structure and Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀ClNO₂S |

| Molecular Weight (g/mol) | 171.65 |

| CAS Registry Number | 151062-55-4 |

| IUPAC Name | (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride |

| InChI Key | MAGCVRLGTQSVGF-PGMHMLKASA-N |

| SMILES | CC(CS)(C(=O)O)N.Cl |

| MDL Number | MFCD08063383 |

| EC Number | 970-955-4 |

The stereochemical assignment follows from the configuration at the C-2 carbon, where the priority sequence places the carboxyl group highest, followed by the aminomethyl group, the sulfanylmethyl group, and finally the methyl group [1] [6]. The (2S) configuration indicates that when viewed along the C-H bond axis with hydrogen pointing away from the observer, the three higher priority groups are arranged in a counterclockwise direction [8].

Physical Properties and Chemical Characteristics

The compound exists as a crystalline solid under standard conditions, typically appearing as white to off-white microcrystalline powder [2] [5]. The melting point ranges from 190-195°C, indicating substantial thermal stability for an amino acid derivative [8]. This elevated melting point compared to standard cysteine reflects the additional intermolecular interactions facilitated by the hydrochloride salt formation and the increased molecular weight [10].

Solubility characteristics demonstrate high water solubility due to the ionic nature of the hydrochloride salt [24]. The compound exhibits typical zwitterionic behavior in aqueous solution, with the amino and carboxyl groups capable of existing in various protonation states depending on solution pH [15] [17]. The presence of the thiol group introduces additional pH-dependent equilibria, as sulfur-containing functional groups typically exhibit pKa values around 8.5-8.8 for free thiol groups [27].

The optical rotation of related alpha-methylcysteine derivatives has been documented, with values ranging from -2.25° to +30.0° depending on solvent and concentration conditions [10] [16]. This optical activity confirms the chiral nature of the compound and provides a means for enantiomeric purity assessment [24].

Chemical stability under ambient conditions is generally good, though the compound should be stored under inert atmosphere to prevent oxidation of the sulfur functionality [2]. The thiol group is susceptible to atmospheric oxidation, potentially leading to disulfide bond formation between molecules [15] [26].

Spectroscopic and Analytical Profiles

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization for (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride [12]. Proton NMR analysis reveals characteristic signals for the methyl group attached to the alpha carbon, typically appearing as a singlet in the 1.2-1.5 ppm region [16]. The sulfanylmethyl protons generate a complex multiplet pattern due to coupling with the thiol proton and diastereotopic effects [12].

Carbon-13 NMR spectroscopy demonstrates distinct resonances for each carbon environment within the molecule [34]. The carbonyl carbon appears in the typical carboxylic acid region around 170-180 ppm, while the quaternary alpha carbon exhibits a characteristic downfield shift compared to tertiary carbons due to the electron-withdrawing effects of the amino and carboxyl substituents [33] [34]. The methyl carbon attached to the alpha position typically resonates around 20-25 ppm, and the sulfur-bearing methylene carbon appears in the 25-30 ppm range [34].

Table 2: Functional Groups and Spectroscopic Characteristics

| Functional Group | Expected IR Frequency (cm⁻¹) | NMR Characteristics |

|---|---|---|

| Amino group (-NH₂) | 3200-3500 (N-H stretch) | Exchangeable protons |

| Carboxyl group (-COOH) | 1700-1750 (C=O stretch) | Carbonyl carbon ~170-180 ppm |

| Thiol group (-SH) | 2550-2600 (S-H stretch) | Sulfur-bearing carbon ~25-30 ppm |

| Hydrochloride salt | 2400-3200 (broad, O-H) | Salt formation affects chemical shifts |

| Methyl group (-CH₃) | 2850-3000 (C-H stretch) | Methyl carbon ~20-25 ppm |

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present [22]. The amino group exhibits N-H stretching vibrations in the 3200-3500 cm⁻¹ region, while the carboxyl group shows C=O stretching around 1700-1750 cm⁻¹ [22]. The thiol functionality demonstrates a weak S-H stretch near 2550-2600 cm⁻¹, often difficult to observe due to its low intensity [22].

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of amino acid derivatives [25]. The molecular ion peak appears at m/z 171 for the hydrochloride salt, with typical fragmentation involving loss of the carboxyl group, amino group, and sulfur-containing moieties [23] [25]. Alpha-cleavage adjacent to the carbonyl group represents a common fragmentation pathway for amino acid derivatives [23].

Stability and Reactivity Parameters

The thiol functionality of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride exhibits characteristic sulfur chemistry reactivity patterns [18]. Under oxidizing conditions, the compound readily forms disulfide bonds with other thiol-containing molecules or undergoes intramolecular cyclization reactions [15] [26]. The oxidation process typically proceeds through sulfenic acid intermediates before reaching the stable disulfide state [18] [27].

pH stability analysis reveals that the compound maintains structural integrity across a wide pH range, though extreme acidic or basic conditions may promote decomposition [27] [29]. The thiol group demonstrates pH-dependent reactivity, with deprotonation occurring around pH 8.5-8.8 for typical cysteine derivatives [27]. However, the presence of the additional methyl group at the alpha position may influence the pKa value through steric and electronic effects [27].

Thermal stability investigations indicate that the compound remains stable up to approximately 190°C, as evidenced by its melting point range [8]. Decomposition at elevated temperatures typically involves elimination reactions and oxidation of the sulfur functionality [30]. The hydrochloride salt form enhances thermal stability compared to the free base through ionic interactions and reduced volatility [10].

The compound demonstrates susceptibility to metal ion coordination through both the amino and thiol functional groups . This metal-binding capability can influence stability and reactivity in the presence of transition metals, potentially catalyzing oxidation reactions or forming stable coordination complexes [18].

Comparative Analysis with Cysteine and Derivatives

The structural relationship between (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride and standard cysteine reveals significant differences in molecular architecture and properties [15] [16]. The primary distinction lies in the presence of an additional methyl group at the alpha carbon, converting the tertiary carbon center of cysteine to a quaternary carbon center [3] [15].

Table 3: Comparative Analysis with Cysteine and Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Additional Methyl Group | Stereochemistry |

|---|---|---|---|---|

| (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid HCl | C₄H₁₀ClNO₂S | 171.65 | Yes (at C-2) | (2S) configuration |

| Cysteine (free base) | C₃H₇NO₂S | 121.16 | No | (2R) for L-cysteine |

| Cysteine HCl | C₃H₈ClNO₂S | 157.62 | No | (2R) for L-cysteine |

The molecular weight increase from 121.16 g/mol for free cysteine to 171.65 g/mol for the methylated hydrochloride derivative reflects both the additional methyl group and the hydrochloride salt formation [2] [15]. This structural modification significantly impacts the compound's physical properties, including melting point, solubility characteristics, and crystalline structure [10] [16].

Conformational analysis reveals that the additional methyl group introduces substantial steric hindrance around the alpha carbon [16] [32]. This steric effect influences the preferred conformations of the molecule and may affect its ability to participate in protein folding processes compared to standard cysteine [32]. The quaternary carbon center restricts rotational freedom and creates a more rigid molecular framework [16].

Chemical reactivity patterns demonstrate both similarities and differences compared to cysteine [15] [17]. The thiol functionality retains its characteristic reactivity toward oxidation and metal coordination, but the steric environment around the alpha carbon may influence reaction kinetics and product formation [18]. The additional methyl group provides increased hydrophobic character compared to cysteine, potentially affecting interactions with biological systems [17].